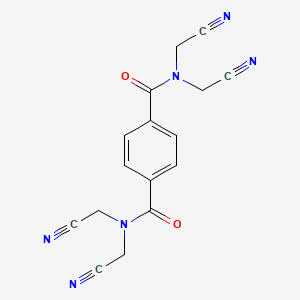

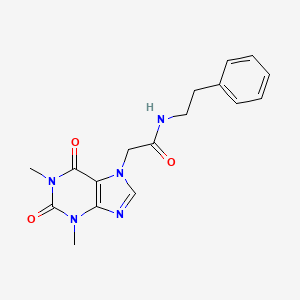

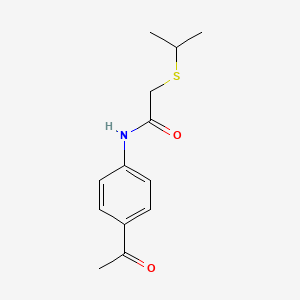

![molecular formula C12H14N2O2S B5565683 methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5565683.png)

methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of methyl 4-aminobenzoate . Methyl 4-aminobenzoate, also known as p-aminobenzoic acid methyl ester, is an organic compound with the formula H2NC6H4CO2CH3 . It’s used in the synthesis of various other compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the amino group can participate in reactions like acylation, alkylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, methyl 4-aminobenzoate is a solid at room temperature, and it has a molecular weight of 151.16 . The properties of “methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate” could be similar, but without specific data, this is just a speculation.Applications De Recherche Scientifique

Synthesis of Radiolabeled Compounds

The compound has been utilized in the synthesis of radiolabeled compounds, specifically through the preparation of 4-Amino[7-14C]benzoic acid. This process involves the conversion of N,N-bis(trimethylsilyl)aniline to its lithium salt, followed by carbonation to yield 4-Amino[7-14C]benzoic acid. This acid is then esterified and coupled with 2,5-dihydroxybenzaldehyde, leading to the production of methyl 4-(2,5-dihydroxybenzylamino)[7-14C]-benzoate with specific activities suitable for radiopharmaceutical applications (Taylor et al., 1996).

Building Blocks for Cyclopropyl-Containing Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a derivative with a similar core structure, has been shown to be a versatile building block for cyclopropyl-containing amino acids. This compound demonstrated reactivity in Michael additions and Diels–Alder reactions, facilitating the synthesis of new amino acids in protected form, which are significant for developing constrained peptide and peptidomimetic architectures (Limbach et al., 2009).

Crystal Structure and Hydrogen Bonding

Research into the crystal structure of methyl 4-(cyclohexylaminocarbonyl)benzoate revealed two independent molecules in the asymmetric unit, showcasing differences in ring orientations. This study highlighted the compound's potential for forming hydrogen-bonded chains, which could be relevant in understanding molecular interactions and designing novel materials (Jones & Kuś, 2004).

Applications in Radical Chemistry

Cyano(ethoxycarbonothioylthio)methyl benzoate has been prepared and utilized as a one-carbon radical equivalent, facilitating the introduction of an acyl unit via xanthate transfer radical addition to olefins. This compound's unique reactivity provides a method for constructing acylated products, underscoring the broader applicability of methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate derivatives in radical chemistry and synthesis (Bagal et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. For example, methyl 4-aminobenzoate can cause skin and eye irritation and may cause respiratory irritation . Again, without specific data, it’s hard to predict the exact safety and hazards of “methyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate”.

Propriétés

IUPAC Name |

methyl 4-(cyclopropylcarbamothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-11(15)8-2-4-9(5-3-8)13-12(17)14-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMYQCGWELISII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-(cyclopropylcarbamothioylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

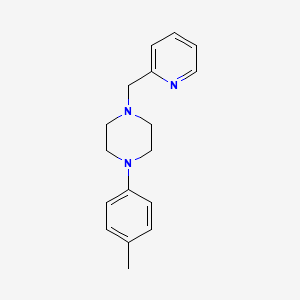

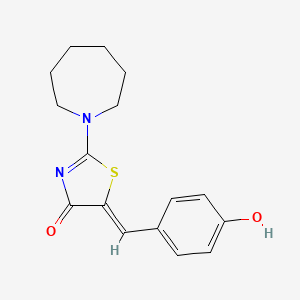

![2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

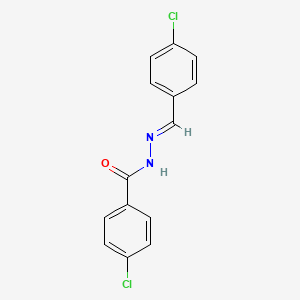

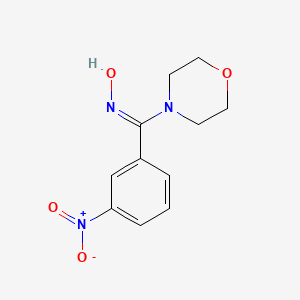

![4-[(dimethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5565625.png)

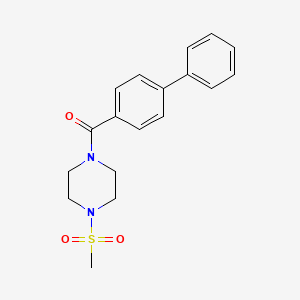

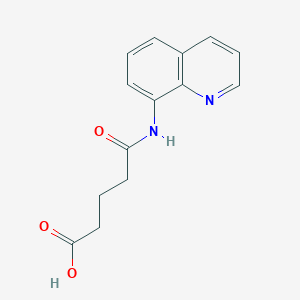

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)

![(3aS*,7aR*)-5-methyl-2-[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5565673.png)

![2-(acetylamino)-N,N-dipropyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5565694.png)